![molecular formula C17H18N2O3S B5752139 N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)

N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

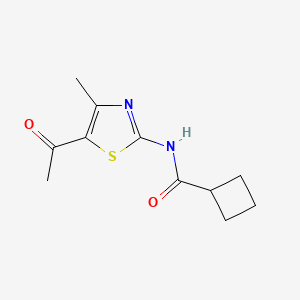

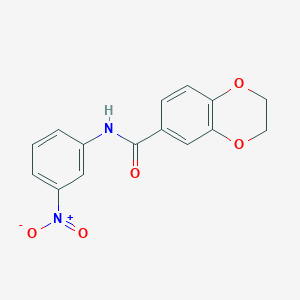

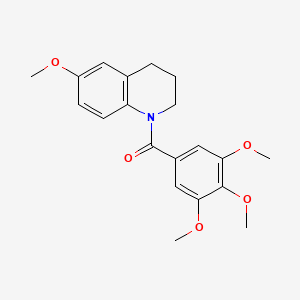

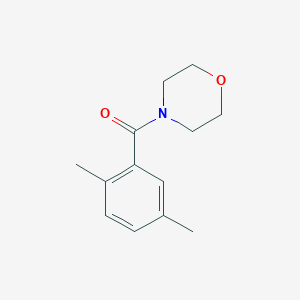

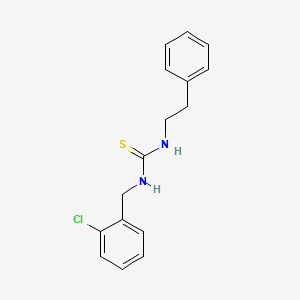

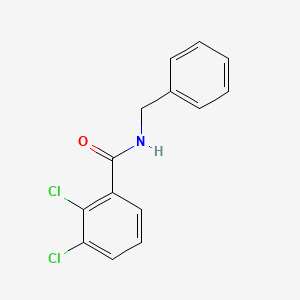

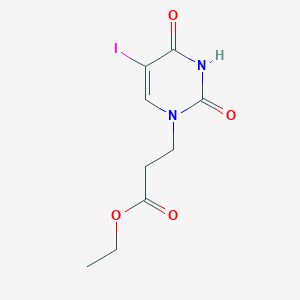

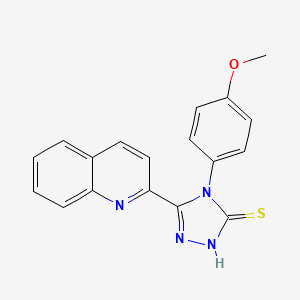

The synthesis of N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide derivatives typically involves reactions between sulfonyl chlorides and amines or amide formations. For example, compounds similar to our compound of interest have been synthesized through the interaction of various sulfonyl chlorides with appropriate amines in the presence of basic conditions. These reactions lead to the formation of the corresponding benzenesulfonamides with high yields and specificity. The structural characterization of these compounds is confirmed through techniques such as X-ray crystallography and NMR spectroscopy, ensuring the correct synthesis of the targeted structure (Gao et al., 2014).

Molecular Structure Analysis

The molecular structure of N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamides is characterized by specific interactions and conformations. X-ray crystallography studies reveal that these compounds often display significant π-π interactions and hydrogen bonding, contributing to their stability and molecular arrangement. For instance, the crystal structures of related sulfonamides show hydrogen bonds forming dimers and layers, leading to a three-dimensional network that stabilizes the crystal structure (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Benzenesulfonamides, including N-[4-(1-pyrrolidinylcarbonyl)phenyl] derivatives, are involved in various chemical reactions, primarily due to their sulfonamide group. This group influences the reactivity and interaction with other chemical species, particularly in processes such as nucleophilic substitution or addition reactions. The chemical properties are significantly influenced by the sulfonamide group's ability to act as a hydrogen bond donor and acceptor, affecting solubility, reactivity, and interaction with biological molecules (Balu & Gopalan, 2013).

Physical Properties Analysis

The physical properties of N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide include solubility, melting point, and crystal structure. These characteristics are vital for understanding the compound's behavior in different environments and its application potential. The crystallographic data provide insights into the molecular packing, intermolecular forces, and overall stability of the compound in solid form. The solubility in various solvents affects its application in different chemical and pharmaceutical processes (Jia, Zhang, & Du, 2019).

Chemical Properties Analysis

The chemical properties of N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide are influenced by the presence of the sulfonamide group and the specific substituents attached to the benzene rings. These groups affect the acidity, basicity, and overall reactivity of the sulfonamide nitrogen, impacting its interactions and reactions with other chemical species. Additionally, the electronic structure, determined by computational methods, provides insights into the reactivity and interaction capabilities of these compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c20-17(19-12-4-5-13-19)14-8-10-15(11-9-14)18-23(21,22)16-6-2-1-3-7-16/h1-3,6-11,18H,4-5,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJXDCBBCIVJMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5752061.png)

![3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide](/img/structure/B5752063.png)

![6-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5752067.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)

![10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one](/img/structure/B5752116.png)